molecular formula C9H10N2O2S B1268904 4-cyano-N,N-dimethylbenzenesulfonamide CAS No. 63877-94-1

4-cyano-N,N-dimethylbenzenesulfonamide

Cat. No. B1268904
CAS RN: 63877-94-1
M. Wt: 210.26 g/mol
InChI Key: GQEHYPHMHNSIDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves strategic reactions that allow for the introduction of the sulfonyl and cyano groups onto the benzene ring. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was synthesized and its structure determined by X-ray crystallography, illustrating a typical approach to synthesizing complex sulfonamides with specific functional groups (Al-Hourani et al., 2016). Furthermore, 4-Cyanobenzenesulfonamides have been synthesized and used as amine protecting/activating groups, showing the versatility of cyanobenzenesulfonamides in synthetic chemistry (Schmidt et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be intricately detailed, with X-ray crystallography providing insights into the arrangement of atoms and functional groups. For example, different structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized, revealing their molecular crystals organized by hydrogen bonds (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds, including those with cyano groups, participate in a wide range of chemical reactions. The ability of 4-cyanobenzenesulfonamides to cleave to the parent amine under specific conditions highlights their chemical reactivity and potential applications in synthetic strategies (Schmidt et al., 2017). Additionally, the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates the role of these compounds in facilitating the introduction of cyano groups into aromatic systems (Anbarasan et al., 2011).

Scientific Research Applications

Synthesis and Reactions

4-cyano-N,N-dimethylbenzenesulfonamide has been explored in various synthetic and reaction contexts. A significant application is in the synthesis of compounds with antimicrobial and antifungal activities. For instance, 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide was used as a key intermediate in the synthesis of compounds with potential biological activities (Aal, El-Maghraby, Hassan, & Bashandy, 2007). Another notable application is in the electrophilic cyanation of aryl and heteroaryl bromides, demonstrating its utility in synthesizing various benzonitriles, including pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Chemical Properties and Reactions

The chemical properties and reactions of derivatives of N,N-dimethylbenzenesulfonamide have been studied extensively. For instance, its conversion by n-butyllithium to ortho-lithiosulfonamide and subsequent condensation with various electrophilic compounds has been explored, leading to the formation of a range of products like carbinol, imine, and amide (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969). Additionally, its derivatives have been used in gas-liquid chromatography, demonstrating advantageous properties for analytical applications (Vandenheuvel & Gruber, 1975).

Crystallography and Structural Studies

Structural studies of 4-cyano-N,N-dimethylbenzenesulfonamide and its derivatives have also been conducted. These studies include the analysis of isostructural crystals of 4-cyano-N-(4-methoxyphenyl)benzenesulfonamide and related compounds, providing insights into their crystal structures and packing modes (Gelbrich, Threlfall, & Hursthouse, 2012).

Computational Studies

Computational studies have also been performed on sulfonamide molecules, including those related to 4-cyano-N,N-dimethylbenzenesulfonamide. These studies encompass structural characterizations and exploration of intermolecular interactions, as well as investigations of local reactivity descriptors, providing a deeper understanding of their chemical behavior (Murthy et al., 2018).

Electrophilic Properties

The electrophilic properties of derivatives of N,N-dimethylbenzenesulfonamide, including their redox behavior, have been examined. Studies on the electrochemical reduction of these compounds in various solvents provide insights into their stability and reactivity (Santelices & Hawley, 1977).

Catalysis and Synthesis Applications

Additionally, these compounds have been utilized in catalytic processes such as the rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes. This highlights their potential in the synthesis of diverse substituted acrylonitriles and pharmaceutical intermediates (Chaitanya & Anbarasan, 2015).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-cyano-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEHYPHMHNSIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350323
Record name 4-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N,N-dimethylbenzenesulfonamide

CAS RN

63877-94-1
Record name 4-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Watterson, P Chen, Y Zhao, HH Gu… - Journal of medicinal …, 2007 - ACS Publications
Inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides, catalyzes the irreversible nicotinamide-adenine dinucleotide …
Number of citations: 61 pubs.acs.org

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